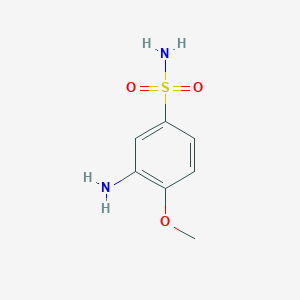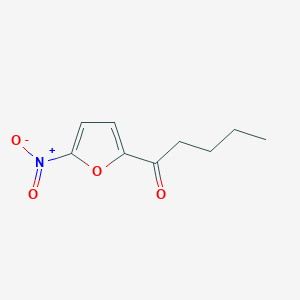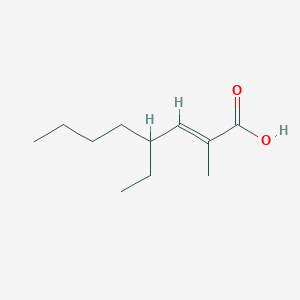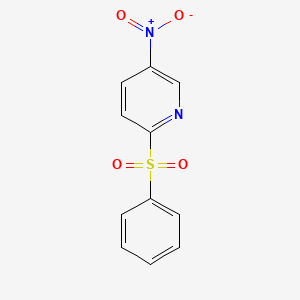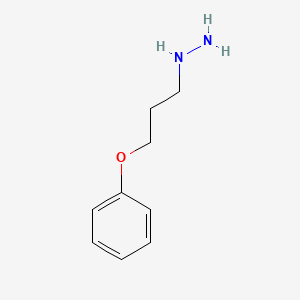
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Vue d'ensemble
Description
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic compound . It contains one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . The systematic IUPAC name of the prototypical unsubstituted monomer is 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine .
Synthesis Analysis
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . This process has been optimized using solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol .Molecular Structure Analysis
The molecular formula of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is C14H13NO . Its molecular weight is 211.26 . The InChI code is 1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2 .Physical And Chemical Properties Analysis
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine is a powder with a melting point of 38-40°C . It has a density of 1.2±0.1 g/cm³, a boiling point of 359.7±31.0°C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 63.4±0.3 cm³ .Applications De Recherche Scientifique
Photochemical Reactions
3-Phenyl-2H-1, 4-benzoxazines are light-sensitive compounds. Their irradiation leads to the formation of 3-phenyl-2H-1,4-benoxazines and their oxidized derivatives. This process involves the formation of intermediate oxaziridines and transformation into stable nitroxide radicals (Battistoni, Bruni, Fava, & Tosi, 1983).
Synthesis and Characterization in Polymer Chemistry
3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and characterized for use in polymer chemistry. Their thermal stability and dynamic mechanical properties have been investigated, showing improved thermal stability compared to analogous polybenzoxazines without phenylnitrile groups (Qi et al., 2009).
Polymerization Catalysts
These compounds have been used as catalysts in the polymerization of cyanate ester. The mechanism involves a nucleophilic addition reaction of the oxygen anion on ring-opened benzoxazine to the positively charged carbon atom on the cyano group (Li et al., 2014).
Cationic Ring Opening Polymerization
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine has been involved in cationic ring-opening polymerization, leading to the formation of polybenzoxazines with diverse structures (Andreu et al., 2013).
Applications in Organic Synthesis
These compounds are used as intermediates in organic synthesis for various chemical compounds, including potential anxiolytics and anticonvulsants (Masuoka et al., 1986).
Structural Studies and Analysis
Structural studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives have provided insights into their molecular conformations and interactions, aiding in the development of novel compounds with specific properties (Chaudhuri, Helliwell, & Kundu, 2001).
Vibrational Spectroscopy in Polymerization Studies
The study of oxazine ring-related vibrational modes in these compounds is crucial for understanding their polymerization processes, which is significant for the development of benzoxazine-based polymers (Han et al., 2017).
Multifunctional Benzoxazines in Polymer Structures
Multifunctional benzoxazines derived from these compounds exhibit low polymerization temperatures and diverse polymer structures, expanding their application in advanced material sciences (Soto et al., 2016).
Safety And Hazards
The safety information for 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499654 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
70310-30-4 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



